2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one
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Overview
Description
2-propan-2-yl-6H-benzocbenzoxepin-11-one is a chemical compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities, including sedative, hypnotic, and anxiolytic effects . The structure of 2-propan-2-yl-6H-benzocbenzoxepin-11-one consists of a benzoxepin core with an isopropyl group at the 2-position and a ketone group at the 11-position.
Mechanism of Action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes, receptors, and other proteins, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility, permeability, metabolic stability, and potential for drug-drug interactions would need to be assessed to fully understand its pharmacokinetic profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, temperature can influence the compound’s kinetics and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-6H-benzocbenzoxepin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the benzoxepin core. The resulting intermediate is then oxidized to introduce the ketone group at the 11-position .
Industrial Production Methods
Industrial production of 2-propan-2-yl-6H-benzocbenzoxepin-11-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-6H-benzocbenzoxepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoxepin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoxepin derivatives.
Scientific Research Applications
2-propan-2-yl-6H-benzocbenzoxepin-11-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzoxepin derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Doxepin: A tricyclic antidepressant with a similar benzoxepin core.
Olopatadine: An antihistamine with a benzoxepin structure.
Xylarinols: Benzoxepin derivatives with antifungal and neuropeptide receptor antagonistic activities
Uniqueness
2-propan-2-yl-6H-benzocbenzoxepin-11-one is unique due to its specific substitution pattern and the presence of an isopropyl group at the 2-position. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11(2)12-7-8-16-15(9-12)17(18)14-6-4-3-5-13(14)10-19-16/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSZGAMTRBGSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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